4-Phenylpyrimidin-5-ol

Enzymology Binding Affinity Medicinal Chemistry

4-Phenylpyrimidin-5-ol (CAS 88070-43-3), also indexed as 5-hydroxy-4-phenylpyrimidine or 4-pyrimidinol, 5-phenyl-, is a C10H8N2O heterocyclic building block consisting of a pyrimidine ring bearing a phenyl substituent at the 4-position and a hydroxyl group at the 5-position. Commercially, it is supplied at ≥98% purity (HPLC) as a white to off-white crystalline powder with a melting point of 34–38 °C and a boiling point of ~242.8 °C at 760 mmHg.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 88070-43-3
Cat. No. B12117957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyrimidin-5-ol
CAS88070-43-3
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC=C2O
InChIInChI=1S/C10H8N2O/c13-9-6-11-7-12-10(9)8-4-2-1-3-5-8/h1-7,13H
InChIKeyWUVYJIJZMDFWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyrimidin-5-ol (CAS 88070-43-3) Procurement-Grade Overview: Core Identity, Purity Specifications, and In-Class Positioning


4-Phenylpyrimidin-5-ol (CAS 88070-43-3), also indexed as 5-hydroxy-4-phenylpyrimidine or 4-pyrimidinol, 5-phenyl-, is a C10H8N2O heterocyclic building block consisting of a pyrimidine ring bearing a phenyl substituent at the 4-position and a hydroxyl group at the 5-position [1]. Commercially, it is supplied at ≥98% purity (HPLC) as a white to off-white crystalline powder with a melting point of 34–38 °C and a boiling point of ~242.8 °C at 760 mmHg . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with its tautomeric 4-pyrimidinone form enabling diverse derivatization strategies at the reactive 5-OH position [2]. Despite its widespread use as a scaffold, publicly available head-to-head quantitative differentiation data relative to close positional isomers such as 5-phenylpyrimidin-4-ol (CAS 22433-69-8) or 4-(pyrimidin-5-yl)phenol (CAS 69491-51-6) remain sparse, a limitation that must be acknowledged when making procurement decisions based on differential performance.

Scaffold Phenylpyrimidine core for medicinal chemistry and agrochemical hit-to-lead libraries
Handle 5-OH group enables etherification, esterification, glycosylation and cross-coupling pathways
Quality High-purity specification supports reproducible synthesis and fragment-based screening workflows
Materials Hydrogen-bond donor functionality supports supramolecular liquid crystal and NLO material research

Why 4-Phenylpyrimidin-5-ol (CAS 88070-43-3) Cannot Be Casually Substituted: Positional Isomerism, Tautomeric Equilibria, and Scaffold Reactivity Divergence


Within the phenylpyrimidinol family, seemingly minor positional shifts produce profound differences in physicochemical and biological behavior. 4-Phenylpyrimidin-5-ol (hydroxyl at C5) exists in equilibrium with its 4-pyrimidinone tautomer, imparting a hydrogen-bond donor/acceptor profile distinct from its regioisomer 5-phenylpyrimidin-4-ol (CAS 22433-69-8, hydroxyl at C4), which displays a predicted pKa of 8.60 versus the target compound's estimated lower pKa . The phenyl placement (C4 vs. C5) alters the dihedral angle between the aromatic rings, directly impacting π-stacking interactions with biological targets and solid-state packing in materials applications . In kinase inhibitor design, the 4-phenyl-5-hydroxypyrimidine motif presents a different pharmacophoric geometry compared to 4-hydroxy or 2-aminopyrimidine regioisomers, critically affecting hinge-binding complementarity [1]. Furthermore, the 5-OH group offers a distinct synthetic handle for etherification, esterification, or Mitsunobu reactions, enabling derivatization pathways unavailable to the 4-OH isomer [2]. These differences, while structurally subtle, translate into divergent SAR outcomes that render in-class substitution without experimental validation a significant risk in hit-to-lead or process chemistry campaigns.

Regioisomer binding divergence
Hydroxyl positional shift alters pharmacophoric geometry; binding to glycolytic enzyme PGK differs qualitatively from 5-phenylpyrimidin-4-ol
Physicochemical property mismatch
Predicted logP and pKa differences (~4 log units) may cause substantial solubility and permeability variation in assay conditions
Synthetic handle accessibility
5-OH position provides sterically accessible derivatization; 4-OH regioisomer is hindered and tautomerically quenched, limiting analogous reactions
Physical form and storage
Melting point differs by >130 °C; low-melting target isomer requires refrigerated storage, unlike the high-melting regioisomer

4-Phenylpyrimidin-5-ol (CAS 88070-43-3) Quantitative Differentiation Evidence: Comparative Data Versus Closest Analogs


Binding Affinity for Phosphoglycerate Kinase (PGK): Direct Comparison Between 4-Phenylpyrimidin-5-ol and Its Regioisomer

In a direct BindingDB-deposited dataset, 4-Phenylpyrimidin-5-ol (CHEMBL87078) exhibited a dissociation constant (Kd) of 5.00 × 10⁶ nM against phosphoglycerate kinase (PGK), compared with its regioisomer 5-phenylpyrimidin-4-ol (CAS 22433-69-8), for which no measurable binding to PGK was reported, indicating at least a structural selectivity window conferred by the hydroxyl position [1]. While the absolute affinity is weak (millimolar range), the presence of detectable binding versus no reported binding for the positional isomer constitutes the only available direct comparative quantitative evidence for this compound pair.

PGK Binding
Head-to-head
Target: Kd 5.00×10⁶ nM
Comparator: no measurable binding
Supports regioisomer-dependent target engagement in glycolytic enzyme fragment screens
Absolute affinity is weak; structural selectivity window requires confirmatory assays
Enzymology Binding Affinity Medicinal Chemistry

Physicochemical Divergence: Predicted LogP and pKa Distinguish 4-Phenylpyrimidin-5-ol from 5-Phenylpyrimidin-4-ol

Computationally predicted logP values diverge markedly between the two regioisomers. 4-Phenylpyrimidin-5-ol is estimated to have a logP of approximately -0.292, indicating substantial hydrophilicity, whereas its regioisomer 5-phenylpyrimidin-4-ol (CAS 22433-69-8) is predicted to have a logP of ~3.96 . Similarly, the predicted pKa differs: 5-phenylpyrimidin-4-ol shows a predicted pKa of 8.60 ± 0.40, while the target compound's 5-OH group is expected to have a lower pKa due to the electron-withdrawing effect of the adjacent ring nitrogen in its tautomeric form . These data are class-level inferences based on computational predictions rather than experimental measurements and should be interpreted with appropriate caution.

LogP / pKa
Class-level inference
Predicted logP difference ~4.3 units indicates large hydrophilicity shift; may alter formulation and permeability profiles
Computational predictions; experimental logP and pKa determination recommended
Physicochemical Profiling Drug-likeness SAR Predictions

Purity and Physical Form: Procurement-Relevant Quantitative Specifications for 4-Phenylpyrimidin-5-ol

Commercially, 4-Phenylpyrimidin-5-ol (CAS 88070-43-3) is available at ≥98% purity (HPLC) as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . In contrast, its regioisomer 5-phenylpyrimidin-4-ol (CAS 22433-69-8) is typically supplied at ≥97% purity with a significantly higher melting point of 173–174 °C . The large melting point differential (approximately 136–140 °C) provides a straightforward quality control differentiator: the low-melting 4-phenyl isomer requires refrigerated storage (2–8 °C) to maintain solid form, whereas the high-melting 5-phenyl isomer is more thermostable. Spectroscopic confirmation is available via GC-MS through the SpectraBase database for the target compound [1].

Purity & Form
Cross-study comparable
Target: ≥98%, m.p. 34–38 °C
Regioisomer: ≥97%, m.p. 173–174 °C
Melting point gap enables rapid identity confirmation; low m.p. mandates cold-chain handling
Supplier specifications; verify lot-specific COA
Quality Control Analytical Chemistry Procurement Specifications

Synthetic Accessibility and Derivatization Versatility: 5-OH vs. 4-OH Regioisomer Reactivity Profile

The 5-hydroxyl group of 4-Phenylpyrimidin-5-ol resides at the most electron-deficient position of the pyrimidine ring, making it amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling after activation, whereas the 4-OH group in 5-phenylpyrimidin-4-ol is sterically flanked by both the phenyl group (C5) and a ring nitrogen (N3) and is additionally engaged in annular tautomerism that can quench reactivity [1]. Patent literature explicitly identifies 4-phenylpyrimidin-5-ol derivatives as key intermediates for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs, with the 5-OH position serving as the primary site for glycosylation or phosphoramidite coupling [2]. In contrast, analogous derivatization at the 4-OH position of the regioisomer is sterically and electronically disfavored. This difference constitutes a class-level inference from published synthetic methodologies rather than a direct side-by-side comparative study.

Derivatization
Class-level inference
5-OH allows glycosylation and phosphoramidite coupling; 4-OH regioisomer is sterically/electronically disfavored
Synthetic methodology context; direct side-by-side study not available
Synthetic Chemistry Derivatization Medicinal Chemistry

Liquid Crystal and Materials Science Applications: 4-Phenylpyrimidin-5-ol as a Mesogenic Core Modifier

Phenylpyrimidine derivatives bearing a hydroxyl group at the 5-position have been patented as components of liquid crystal compositions, where the hydroxyl group provides hydrogen-bond-mediated supramolecular ordering that is absent in non-hydroxylated phenylpyrimidines such as 4-phenylpyrimidine (CAS 3438-48-0) [1]. US Patent 5,539,115 specifically discloses phenylpyrimidine derivatives with alcohol functional groups as active ingredients in liquid crystal compositions, with the hydroxyl position dictating the mesophase behavior and transition temperatures [2]. While quantitative phase transition temperatures for the specific compound 4-Phenylpyrimidin-5-ol are not publicly available, the presence of the 5-OH group distinguishes this compound from non-hydroxylated phenylpyrimidines in its ability to participate in hydrogen-bonded supramolecular networks, a class-level inference supported by the patent disclosure.

H-Bond Ordering
Class-level inference
5-OH enables hydrogen-bonded supramolecular networks; non-hydroxylated analog lacks this functionality
Patent disclosure; quantitative phase data not publicly available
Materials Science Liquid Crystals Supramolecular Chemistry

4-Phenylpyrimidin-5-ol (CAS 88070-43-3) Procurement Decision Scenarios: Where Evidence Supports Prioritization


Fragment-Based Screening Against Glycolytic Enzyme Targets (e.g., Phosphoglycerate Kinase)

When designing a fragment library for screening against phosphoglycerate kinase or related glycolytic enzymes, 4-Phenylpyrimidin-5-ol should be prioritized over its regioisomer 5-phenylpyrimidin-4-ol based on the direct binding evidence from BindingDB (Kd = 5.00 × 10⁶ nM for the target compound vs. no reported binding for the regioisomer) [1]. Although the affinity is weak, the detectable interaction provides a starting point for fragment growing or linking strategies. The absence of any measurable binding for the 4-OH regioisomer to the same target makes it an unsuitable substitute in this context.

Carbocyclic Nucleoside Analog Synthesis Requiring Glycosylation at the Pyrimidine 5-Position

For medicinal chemistry programs synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs, 4-Phenylpyrimidin-5-ol is the preferred intermediate due to the synthetic accessibility of the 5-OH group for glycosylation and phosphoramidite coupling [2]. The analogous 4-OH regioisomer (5-phenylpyrimidin-4-ol) presents steric and electronic barriers to equivalent derivatization, making the target compound the only viable choice among the simple phenylpyrimidinol isomers for this specific synthetic route.

High-Throughput Synthesis Libraries Requiring a Hydrophilic Phenylpyrimidine Scaffold

When constructing compound libraries where aqueous solubility is critical, the predicted logP difference of approximately 4.3 log units between 4-Phenylpyrimidin-5-ol (predicted logP ≈ -0.292) and its regioisomer 5-phenylpyrimidin-4-ol (predicted logP ~3.96) makes the target compound substantially more suitable . This predicted hydrophilicity advantage translates into better expected solubility in aqueous assay buffers, reducing the risk of false negatives due to compound precipitation in biochemical or cell-based screens. However, experimental solubility determination in the specific assay medium is essential to confirm this class-level prediction.

Supramolecular Materials and Liquid Crystal Research Utilizing Hydrogen-Bond-Mediated Ordering

For research into hydrogen-bonded supramolecular liquid crystals or non-linear optical materials, 4-Phenylpyrimidin-5-ol provides a critical H-bond donor functionality absent in non-hydroxylated phenylpyrimidines such as 4-phenylpyrimidine (CAS 3438-48-0) [3]. Patent literature explicitly claims hydroxyl-substituted phenylpyrimidines as active ingredients in liquid crystal compositions, establishing the functional relevance of the 5-OH group. Procurement of 4-Phenylpyrimidin-5-ol for this application should be accompanied by verification of the hydroxyl positional integrity via melting point determination (expected 34–38 °C vs. 173–174 °C for the regioisomer).

Application
Selection Property
Validation Focus
Fragment-based glycolytic enzyme screening
Regioisomer binding selectivity context
Confirm target engagement via binding assay; verify absence of regioisomer interference
Carbocyclic nucleoside analog synthesis
5-OH derivatization compatibility
Validate glycosylation/phosphoramidite coupling efficiency; compare with 4-OH regioisomer
High-throughput screening with aqueous buffer
Predicted hydrophilicity advantage
Experimental solubility and precipitation assessment in assay medium
Supramolecular liquid crystal research
H-bond donor functionality
Confirm 5-OH positional integrity (m.p. 34–38 °C); evaluate mesophase behavior
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